molecular formula C13H15N3O4 B2445408 N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate CAS No. 1207529-87-0

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate

Cat. No.: B2445408
CAS No.: 1207529-87-0
M. Wt: 277.28
InChI Key: PDMXQCURSULJKQ-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methylamine group

Scientific Research Applications

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution, where a phenyl halide reacts with the pyrazole ring in the presence of a base.

    Methylation: The methylamine group is introduced through the reaction of the pyrazole derivative with methylamine under controlled conditions.

    Formation of Oxalate Salt: The final step involves the reaction of the N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl group, resulting in hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated pyrazole or phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The methylamine group can form ionic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with potential anticancer activity.

Uniqueness

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

CAS No.

1207529-87-0

Molecular Formula

C13H15N3O4

Molecular Weight

277.28

IUPAC Name

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine;oxalic acid

InChI

InChI=1S/C11H13N3.C2H2O4/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3,(H,13,14);(H,3,4)(H,5,6)

InChI Key

PDMXQCURSULJKQ-UHFFFAOYSA-N

SMILES

CNCC1=CC(=NN1)C2=CC=CC=C2.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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